
3-Nitrotoluene
Overview
Description
3-Nitrotoluene, also known as meta-nitrotoluene, is an organic compound with the chemical formula CH₃C₆H₄NO₂. It is one of the three isomers of nitrotoluene, characterized by a nitro group (-NO₂) attached to the third carbon of the toluene ring. This compound appears as a yellow liquid and is primarily used in the manufacture of dyes and other chemical intermediates .
Preparation Methods
3-Nitrotoluene is synthesized through the nitration of toluene. This process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically around 50°C. The reaction yields a mixture of nitrotoluene isomers, predominantly 2-nitrotoluene and 4-nitrotoluene. The this compound is separated and purified through fractional distillation .
In industrial settings, the production of this compound follows a similar nitration process, with careful control of reaction conditions to optimize yield and purity. The use of mixed acid nitration is common, and the separation of isomers is achieved through distillation and other refining techniques .
Chemical Reactions Analysis
Reduction to m-Toluidine
Catalytic hydrogenation or iron-mediated reduction of 3-nitrotoluene produces meta-toluidine, a critical intermediate for azo dyes .
Reduction Method | Conditions | Product | Application |
---|---|---|---|
Catalytic H₂ | Pd/C, 25–50°C, H₂ pressure | m-Toluidine | Coupling agent in dyes |
Fe + HCl | Aqueous HCl, reflux | m-Toluidine | Pharmaceutical intermediates |
Reaction:
Thermal Decomposition and Isomerization
Theoretical studies at the CCSD(T)/CBS level reveal two dominant pathways for this compound under thermal conditions :
Primary Pathways
-
Isomerization :
-
C–NO₂ Bond Dissociation :
Branching Ratios
Temperature | Isomerization (%) | Bond Dissociation (%) |
---|---|---|
25°C | 95 | 5 |
500°C | 10 | 90 |
Reactivity with Acids and Oxidizing Agents
This compound reacts with:
-
Sulfuric acid : Forms sulfonated derivatives under vigorous conditions .
-
Strong oxidizers (e.g., KMnO₄) : Oxidizes the methyl group to a carboxyl group, yielding 3-nitrobenzoic acid .
-
Reducing agents (e.g., Sn/HCl) : Further reduction of the nitro group to an amine .
Hazardous Byproducts :
Comparative Reactivity of Nitrotoluene Isomers
A 2021 computational study highlights distinct reaction kinetics for ortho-, meta-, and para-nitrotoluene :
Isomer | Dominant Pathway | Activation Energy (kcal/mol) |
---|---|---|
meta | C–NO₂ dissociation | 65.2 |
para | O-transfer isomerization | 58.7 |
ortho | H-migration | 51.3 |
Scientific Research Applications
Key Applications
-
Explosive Manufacturing
- Role : 3-Nitrotoluene is a precursor in the production of explosives such as TNT (trinitrotoluene). It enhances stability and performance in explosive formulations.
- Case Study : Research indicates that the incorporation of 3-NT improves the sensitivity and detonation velocity of explosive compounds, making it essential in military and industrial applications .
-
Dyes and Pigments
- Role : This compound is instrumental in synthesizing various dyes used in the textile industry, contributing to vibrant colors and improved fabric quality.
- Data Table :
Dye Type | Application Area | 3-NT Role |
---|---|---|
Azo Dyes | Textiles | Intermediate for colorants |
Sulfur Dyes | Fabrics | Enhances colorfastness |
Reactive Dyes | Cotton/Wool | Improves dye uptake |
- Case Study : A study on dye production highlighted that using 3-NT in azo dye synthesis led to enhanced color intensity and wash fastness compared to traditional methods .
-
Pharmaceuticals
- Role : this compound is involved in developing certain pharmaceuticals, aiding in synthesizing therapeutic compounds.
- Research Findings : Investigations have shown that derivatives of 3-NT possess antibacterial properties, making them candidates for drug development against resistant bacterial strains .
-
Agrochemicals
- Role : It serves as a chemical intermediate in producing agrochemicals, including herbicides and pesticides.
- Data Table :
Agrochemical Type | Function | 3-NT Contribution |
---|---|---|
Herbicides | Weed control | Active ingredient |
Insecticides | Pest management | Synthesis intermediate |
- Case Study : Research demonstrated that formulations containing 3-NT-based compounds showed increased efficacy against common agricultural pests while minimizing environmental impact .
- Research Applications
- Role : In academic settings, this compound is utilized as a reagent in organic synthesis, facilitating the development of new chemical compounds.
- Research Findings : Studies have successfully employed 3-NT in synthesizing novel materials with potential applications in nanotechnology and materials science .
Health and Safety Considerations
While this compound has numerous applications, it is essential to consider its health implications. Toxicological studies indicate potential risks associated with exposure, including effects on the liver and immune system . Regulatory bodies recommend strict occupational exposure limits to mitigate these risks.
Mechanism of Action
The primary mechanism of action for 3-nitrotoluene involves its role as a precursor in chemical reactions. For instance, in the reduction process to form 3-aminotoluene, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The nitro group in this compound is also a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and directing electrophilic substitution reactions to specific positions .
Comparison with Similar Compounds
3-Nitrotoluene is one of three isomers of nitrotoluene, the others being 2-nitrotoluene (ortho-nitrotoluene) and 4-nitrotoluene (para-nitrotoluene). These isomers differ in the position of the nitro group on the toluene ring:
2-Nitrotoluene: The nitro group is attached to the second carbon of the toluene ring. It is used in the production of dyes, explosives, and other chemicals.
4-Nitrotoluene: The nitro group is attached to the fourth carbon of the toluene ring. .
Compared to its isomers, this compound is unique in its specific applications and reactivity patterns, particularly in the synthesis of meta-toluidine and its derivatives.
Biological Activity
3-Nitrotoluene (3-NT) is an organic compound with the formula C₇H₇NO₂, classified as a nitroaromatic compound. It is primarily used in the production of dyes, pharmaceuticals, and explosives. Understanding its biological activity is crucial due to its potential health impacts and environmental implications.
This compound is a colorless to yellow liquid with a characteristic aromatic odor. It is slightly soluble in water but more soluble in organic solvents. The compound is classified under various toxicity categories, highlighting its potential to cause organ damage through prolonged exposure (H373 classification) .
Acute and Chronic Toxicity
Research indicates that 3-NT can cause significant toxic effects in laboratory animals. A study conducted on F344/N rats demonstrated that high doses of 3-NT led to severe toxic effects including respiratory distress, convulsions, and mortality . In chronic studies, rats exposed to 3-NT showed various clinical chemistry changes, including decreased urea nitrogen levels and increased creatinine levels, indicating potential kidney damage .
Reproductive Toxicity
This compound has been shown to affect reproductive organs in male and female rats. Notably, lesions were observed in the spleen and reproductive organs after prolonged exposure . In a study where rats were administered 300 mg/kg bw/day for six months, no significant effects on survival or behavior were noted; however, there were changes in hematological parameters such as decreased hemoglobin levels .
Immunotoxicity
This compound exposure has been linked to immunological changes. In studies involving rats, it was found that the compound suppressed the IgM response to sheep red blood cells and decreased the percentage of B lymphocytes in the spleen at higher doses. Additionally, T cell responses were significantly affected, demonstrating a dose-dependent suppression of immune function .
Case Studies
Several case studies have documented the effects of this compound exposure in occupational settings:
- Case Study 1 : Workers exposed to 3-NT during manufacturing processes exhibited symptoms such as headaches, dizziness, and gastrointestinal disturbances. Clinical evaluations revealed alterations in liver enzymes and hematological parameters consistent with chemical exposure .
- Case Study 2 : A cohort study of individuals living near industrial sites where 3-NT was produced showed increased incidences of respiratory issues and skin disorders. Environmental monitoring confirmed elevated levels of 3-NT in air and water samples from these areas .
Metabolism and Biotransformation
The metabolism of this compound involves its conversion into various metabolites through enzymatic processes. These metabolites can further interact with biological systems, potentially leading to toxic effects. Research indicates that cytochrome P450 enzymes play a significant role in the biotransformation of nitroaromatic compounds like 3-NT .
Environmental Impact
Given its widespread use and potential for environmental contamination, understanding the ecological impact of this compound is essential. Studies have shown that it can persist in soil and water environments, affecting microbial communities and potentially entering food chains.
Summary Table of Biological Effects
Q & A
Basic Research Questions
Q. How can the isomer ratio of 3-nitrotoluene be optimized during its synthesis via toluene nitration?
- Methodological Answer : The isomer distribution (2-, 3-, and 4-nitrotoluene) is influenced by nitration conditions. Using mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures (typically 30–50°C) yields ~2–5% this compound, with higher proportions of 2- and 4-isomers. Catalyst choice (e.g., aromatic sulfonic acids) can alter regioselectivity. For reproducible results, maintain strict stoichiometric ratios and monitor reaction kinetics using inline spectroscopy .
Q. What validated gas chromatography (GC) methods are recommended for quantifying this compound and its positional isomers?
- Methodological Answer : Revised GC protocols (e.g., ASTM standards) employ polar capillary columns (e.g., DB-WAX) with flame ionization detection. Calibration requires certified reference materials for 2-, 3-, and 4-nitrotoluene. Method validation includes spike-recovery tests (85–115% recovery) and precision checks (RSD <5%). Moisture content must be controlled (<0.1% w/w) to avoid column degradation .
Advanced Research Questions
Q. How should researchers address discrepancies in environmental sample analyses, such as non-detects of this compound versus positive matrix spikes?
- Methodological Answer : Contradictory data (e.g., non-detects with spiked recoveries >100%) may arise from matrix interference or analyte degradation. Use dual-column confirmation (e.g., dissimilar secondary columns) and wavelength-specific HPLC detection (235 nm for mononitrotoluenes). Flagged results (e.g., "UL,m" for non-detects) require re-analysis with serial dilutions to resolve instrument saturation .
Q. What mechanistic insights explain the formation of this compound from OH radical-initiated reactions of toluene in the gas phase?
- Methodological Answer : OH radicals abstract hydrogen from toluene’s methyl group, forming a benzyl radical. Subsequent NO₂ addition yields nitro products. Computational modeling (e.g., DFT) and isotopic labeling studies show that steric and electronic factors favor this compound formation over 2- and 4-isomers in low-polarity environments. Competing pathways (e.g., ring hydroxylation) must be quantified via product-specific rate constants .
Q. What challenges arise in chromatographic separation of this compound from co-eluting isomers, and how can gradient elution address them?
- Methodological Answer : Isomeric nitrotoluenes exhibit near-identical retention times under isocratic conditions. Gradient elution (e.g., 40–70% methanol in water over 15 minutes) enhances resolution by modulating solvent strength. Column selection (C18 with 5-µm particles) and temperature control (25°C) reduce peak tailing. Simulated chromatograms validate method robustness for environmental matrices .
Q. Data Interpretation & Experimental Design
Q. How can researchers reconcile conflicting carcinogenicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often stem from metabolic activation differences. Use hepatic S9 fractions to simulate in vivo metabolism in Ames tests. Cross-validate findings with transgenic rodent models (e.g., Tg.rasH2) and monitor urinary biomarkers (e.g., 3-nitrobenzyl mercapturic acid) in occupational exposure studies. Meta-analyses should stratify data by metabolic competency and exposure duration .
Q. What protocols ensure accurate quantification of this compound degradation products in aqueous systems?
- Methodological Answer : Degradation intermediates (e.g., 3-aminotoluene) require SPE pre-concentration (C18 cartridges) followed by LC-MS/MS with multiple reaction monitoring (MRM). Validate methods against NIST-certified standards and account for pH-dependent hydrolysis (e.g., half-life <24 hours at pH >9). Use deuterated internal standards (e.g., this compound-d₃) to correct matrix effects .
Q. Method Development & Validation
Q. What strategies improve detection limits for this compound in complex biological matrices?
- Methodological Answer : Microextraction techniques (e.g., SPME with Carboxen/PDMS fibers) coupled with GC-ECD achieve sub-ppb detection. For blood/urine samples, enzymatic deconjugation (β-glucuronidase) precedes derivatization (BSTFA) to enhance volatility. Method validation requires assessing carryover (<1% of LLOQ) and ion suppression via post-column infusion .
Q. How can computational tools predict the environmental persistence of this compound and its transformation products?
- Methodological Answer : QSAR models (e.g., EPI Suite) estimate biodegradation half-lives and ecotoxicity. Molecular docking simulations identify potential enzyme targets (e.g., nitroreductases). Experimental validation involves soil microcosm studies under varying redox conditions, with LC-HRMS for non-target screening of transformation products .
Properties
IUPAC Name |
1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHIOPPLUPUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-NITROTOLUENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5021831 | |
Record name | 3-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-nitrotoluene appears as yellow crystals that melt at 59 °F to a yellow liquid. Often therefore encountered as a liquid. Flash point 223 °F. Boiling point 450 °F. Insoluble in water. Toxic by inhalation and ingestion., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 degrees F.]; [NIOSH], YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 °F.] | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
450.7 °F at 760 mmHg (NTP, 1992), 232 °C at 760 mm Hg, 231.9 °C, 450 °F | |
Record name | M-NITROTOLUENE | |
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Flash Point |
223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 106 °C c.c., 223 °F | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C, Miscible with alcohol and ether; sol in benzene., Soluble in most organic solvents such as ethanol, benzene, and diethyl ether, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |
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Record name | m-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.1571 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1630 at 20 °C/4 °C, 1.16 g/cm³, 1.16 | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73 | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.0 mmHg at 140 °F (NTP, 1992), 0.1 [mmHg], Vapor pressure: 1.0 mm Hg at 60 °C, 0.107 mm Hg at 25 °C, 0.1 mmHg | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | m-Nitrotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/575 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellow liquid [Note: A solid below 59 degrees F] | |
CAS No. |
99-08-1 | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29A9W826KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Toluene, m-nitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/XT2D6518.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
59.9 °F (NTP, 1992), 15.5 °C, 16.1 °C, 59 °F | |
Record name | M-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.